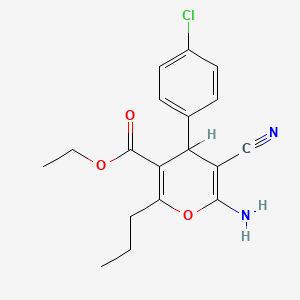

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a multifunctional pyran derivative synthesized via a three-component reaction involving ethyl 3-oxohexanoate, malononitrile, and 4-chlorobenzaldehyde, catalyzed by K₂CO₃ in water . Single-crystal X-ray analysis confirms a flattened-boat conformation of the pyran ring, with the 4-chlorophenyl group oriented nearly perpendicular to the pyran plane, influencing steric and electronic properties .

Properties

IUPAC Name |

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFGNZHRTCYOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyran derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in the development of new therapeutic agents.

Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyran Derivatives

Substituent Variations on the Aryl Group

4-Chlorophenyl vs. 2-Chlorophenyl Derivatives

- Target Compound: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate The para-chloro substitution minimizes steric hindrance, enhancing planar stacking interactions in crystal lattices . Synthesized in 65–75% yield using water as a solvent .

- 2-Chlorophenyl Analog: Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate Ortho-chloro substitution introduces steric bulk, reducing yield (40–50%) under similar conditions . Altered hydrogen bonding (N–H⋯Cl interactions) affects solubility and crystallinity .

3,4-Dimethoxyphenyl Derivative

Alkyl Chain Modifications at the 2-Position

- 2-Propyl vs. 2-Methyl vs. 2-Isopropyl 2-Propyl (Target Compound): Longer alkyl chain improves lipophilicity (logP ≈ 3.2), favoring membrane permeability . 2-Methyl Derivative: Shorter chain (e.g., ethyl 6-amino-4-isopropyl-2-methyl analog) reduces steric hindrance, enabling higher synthetic yields (75%) . 2-Isopropyl Derivative: Increased branching (e.g., ethyl 4-isopropyl-2-methyl analog) disrupts crystal packing, lowering melting point (118°C vs. 160–165°C for propyl derivatives) .

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₈ClN₂O₃ | 346.80 | 3.2 | 160–165 |

| 2-Chlorophenyl-Methyl Derivative | C₁₆H₁₅ClN₂O₃ | 318.76 | 2.8 | 145–150 |

| 4-Isopropyl-2-Methyl Derivative | C₁₃H₁₈N₂O₃ | 262.29 | 2.1 | 118 |

*Calculated using ChemDraw.

Biological Activity

Overview

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including antimicrobial and anticancer activities, making it a subject of interest in drug development.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19ClN2O3 |

| Molecular Weight | 348.81 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, often utilizing α-cyanocinnamonitrile derivatives and ethyl acetoacetate in the presence of piperidine as a catalyst. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors for industrial applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's structure allows it to disrupt bacterial cell walls and inhibit biofilm formation.

Anticancer Properties

Studies have also highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the chlorophenyl group is believed to enhance its cytotoxic effects by increasing lipophilicity, thereby facilitating cellular uptake .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It can act as an electrophile or nucleophile depending on the cellular environment, leading to the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can result in altered protein function or gene expression, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of several derivatives against a panel of bacterial strains. Compound derivatives demonstrated a strong correlation between structural modifications and antimicrobial potency, with specific substitutions on the phenyl ring significantly enhancing activity .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on various cancer cell lines, revealing that this compound induced cell death in a dose-dependent manner, primarily through apoptosis mechanisms .

Q & A

Q. What are the optimal synthetic methodologies for preparing ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate?

A one-pot, multi-component reaction (MCR) involving 4-chlorobenzaldehyde, malononitrile, and ethyl acetoacetate derivatives is widely employed. KF-Al₂O₃ has been demonstrated as an efficient heterogeneous catalyst for this condensation, achieving yields up to 90% under mild conditions. Catalyst recyclability is notable, with minimal yield reduction (~5%) after four cycles . For spectroscopic validation, IR and ¹H NMR are critical: IR peaks at ~2197 cm⁻¹ (C≡N stretch) and 1717 cm⁻¹ (ester C=O) confirm functional groups, while ¹H NMR signals (e.g., δ = 1.12 ppm for CH₃CH₂) validate substituents .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.0856 Å, b = 9.3193 Å, and c = 10.4563 Å have been reported . Complementary techniques include:

- IR spectroscopy : Identifies NH₂ (3200–3400 cm⁻¹), CN (~2200 cm⁻¹), and ester groups.

- ¹H/¹³C NMR : Resolves propyl/ethyl chain environments and aromatic proton splitting patterns .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Disorder in substituents (e.g., propyl chains) and anisotropic displacement parameters require careful refinement. The SHELX suite (e.g., SHELXL) is preferred for small-molecule refinement due to its robust handling of twinning and high-resolution data. Key steps include:

Q. How do substituent modifications (e.g., propyl vs. methyl groups) impact reactivity and bioactivity?

The propyl group at position 2 enhances steric bulk, potentially influencing packing efficiency and intermolecular interactions. Comparative studies with methyl-substituted analogs reveal:

- Synthetic yield : Propyl derivatives may show marginally lower yields (~85–90%) due to steric hindrance during cyclization .

- Pharmacological activity : Pyran-3-carboxylate derivatives exhibit antimicrobial and antitumor activity, with substituent polarity modulating target binding .

Q. What computational tools are recommended for analyzing electronic properties or reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions. For mechanistic insights, transition-state modeling of the MCR pathway (e.g., using CP2K) clarifies the role of KF-Al₂O₃ in stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.